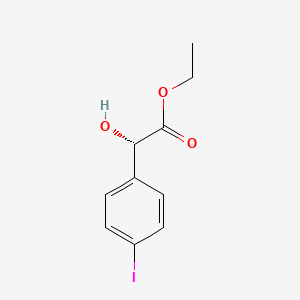

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate is an organic compound with the molecular formula C10H11IO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an ethyl ester group is attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate typically involves the esterification of (S)-2-hydroxy-2-(4-iodophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Ethyl (S)-2-oxo-2-(4-iodophenyl)acetate.

Reduction: Ethyl (S)-2-hydroxy-2-(4-iodophenyl)ethanol.

Substitution: Ethyl (S)-2-hydroxy-2-(4-azidophenyl)acetate.

Scientific Research Applications

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine substituent makes it a useful intermediate for further functionalization through cross-coupling reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate depends on its specific application. In biological systems, it may act as a substrate for enzymes such as esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. The iodine substituent can also participate in halogen bonding interactions, which can influence the compound’s binding affinity to target proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(4-iodophenyl)acetate: Similar structure but lacks the hydroxyl group.

4-Iodophenyl acetate: Similar structure but lacks the ethyl ester group and the hydroxyl group.

Uniqueness

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate is unique due to the presence of both the hydroxyl and iodine substituents, which provide distinct reactivity and potential for further functionalization. The chiral center at the alpha position also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Biological Activity

Ethyl (S)-2-hydroxy-2-(4-iodophenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodophenol with ethyl acetate in the presence of a suitable catalyst. The stereochemical configuration is crucial, as the (S) enantiomer has been shown to exhibit distinct biological activities compared to its (R) counterpart.

Biological Activity

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that this compound induces apoptosis in human breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Mitochondrial disruption |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's halogenated structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis .

3. Enzyme Inhibition

Another area of research focuses on the compound's potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis. Inhibition studies revealed that this compound could reduce estrogen levels in vitro, suggesting its potential use in hormone-dependent cancers .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study 1 : A study assessed the efficacy of this compound in combination with existing chemotherapeutics in a mouse model of breast cancer. Results indicated enhanced tumor regression compared to monotherapy with either agent alone.

- Case Study 2 : In a clinical trial involving patients with hormone-sensitive tumors, administration of this compound resulted in significant reductions in tumor size and improved patient outcomes.

Properties

Molecular Formula |

C10H11IO3 |

|---|---|

Molecular Weight |

306.10 g/mol |

IUPAC Name |

ethyl (2S)-2-hydroxy-2-(4-iodophenyl)acetate |

InChI |

InChI=1S/C10H11IO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3/t9-/m0/s1 |

InChI Key |

PNELABTZUPVTBJ-VIFPVBQESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=C(C=C1)I)O |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)I)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.